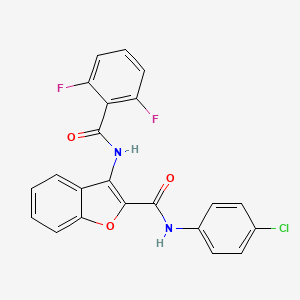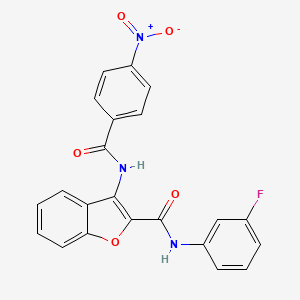
N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide (N-CDFBC) is an organic compound that has been studied for its potential applications in medicinal chemistry and drug discovery. N-CDFBC is a member of the benzofuran family, which are compounds that contain a fused six-membered ring system consisting of two aromatic rings and one oxygen atom. N-CDFBC has been found to possess antimicrobial, antifungal, and anti-inflammatory activities, and is currently being investigated for its potential therapeutic applications.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide has been studied for its potential applications in medicinal chemistry and drug discovery. It has been found to possess antimicrobial, antifungal, and anti-inflammatory activities, and is currently being investigated for its potential therapeutic applications. In particular, this compound has been studied for its potential to treat cancer, bacterial infections, and viral infections. Additionally, this compound has been evaluated for its ability to inhibit the growth of various types of cancer cell lines, including breast, lung, and colon cancer cell lines.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of the enzyme lipoxygenase (LOX), which is involved in the production of pro-inflammatory leukotrienes. This compound has also been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to possess antimicrobial, antifungal, and anti-inflammatory activities. In addition, it has been shown to inhibit the growth of various types of cancer cell lines, including breast, lung, and colon cancer cell lines. Additionally, this compound has been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and can be used in a variety of different types of experiments. Additionally, this compound has been found to possess antimicrobial, antifungal, and anti-inflammatory activities, which makes it an attractive compound for use in medicinal chemistry and drug discovery.
However, there are some limitations to consider when using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, and further research is needed to fully elucidate its effects. Additionally, this compound is not approved by the FDA for use in humans, so its potential therapeutic applications are still unknown.
Orientations Futures
Although N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide has been studied for its potential applications in medicinal chemistry and drug discovery, there are still many future directions for research. For example, further studies are needed to fully elucidate the mechanism of action and biochemical and physiological effects of this compound. Additionally, further research is needed to investigate the potential therapeutic applications of this compound, including its potential to treat cancer, bacterial infections, and viral infections. Additionally, further studies are needed to evaluate the safety and efficacy of this compound for use in humans. Finally, further studies are needed to develop more efficient and cost-effective methods for the synthesis of this compound.
Méthodes De Synthèse
N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide can be synthesized via a two-step process involving the reaction of 4-chlorobenzyl bromide with 2,6-difluorobenzamide in the presence of sodium hydroxide and pyridine as a base. This reaction produces this compound as the major product. The reaction is carried out at room temperature and is complete within a few hours.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-[(2,6-difluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF2N2O3/c23-12-8-10-13(11-9-12)26-22(29)20-19(14-4-1-2-7-17(14)30-20)27-21(28)18-15(24)5-3-6-16(18)25/h1-11H,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDOWOMOQDLYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(4-chlorophenyl)methyl]-1-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6489878.png)
![3-(2-{[1,1'-biphenyl]-4-yl}acetamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489883.png)
![N-(2-fluorophenyl)-3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6489891.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6489897.png)


![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B6489922.png)
![3-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489924.png)
![5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6489938.png)

![N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6489967.png)
![N-(4-nitrophenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6489974.png)
![N-{2-[(4-nitrophenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6489988.png)
![3-(2-{[1,1'-biphenyl]-4-yl}acetamido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489990.png)
